



GNE-2861: A Tool for Interrogating Breast Cancer Metastasis

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Compound of Interest		
Compound Name:	GNE 2861	
Cat. No.:	B15603962	Get Quote

Application Notes and Protocols for Researchers

GNE-2861 is a potent and selective small molecule inhibitor of group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6. This compound has emerged as a valuable chemical probe for investigating the signaling pathways that drive breast cancer progression and metastasis, particularly in the context of endocrine resistance. These application notes provide an overview of GNE-2861, its mechanism of action, and detailed protocols for its use in studying breast cancer metastasis.

Mechanism of Action

GNE-2861 exhibits high selectivity for group II PAKs over group I PAKs (PAK1, PAK2, PAK3). Its primary target in the context of breast cancer is PAK4.[1][2][3][4] PAK4 is a key downstream effector of small GTPases like Cdc42 and is implicated in regulating cell proliferation, survival, migration, and invasion.[5][6]

In estrogen receptor-positive (ER+) breast cancer, a critical mechanism of action for GNE-2861 involves the disruption of a positive feedback loop between PAK4 and estrogen receptor alpha (ERα).[7][8] PAK4 can phosphorylate ERα at Serine 305, leading to its stabilization and enhanced transcriptional activity.[7] In turn, ERα can bind to the PAK4 gene promoter, driving its expression.[7] This reciprocal activation contributes to tamoxifen resistance. GNE-2861, by inhibiting PAK4, breaks this cycle, thereby re-sensitizing resistant breast cancer cells to tamoxifen.[7][8]



Furthermore, PAK4 is known to activate downstream signaling pathways associated with metastasis, such as the PI3K/AKT pathway, which promotes cell survival and proliferation.[3][6] By inhibiting PAK4, GNE-2861 can attenuate these pro-metastatic signals.

Quantitative Data

The following tables summarize the key quantitative data for GNE-2861.

Table 1: Inhibitory Activity of GNE-2861 against p21-Activated Kinases (PAKs)

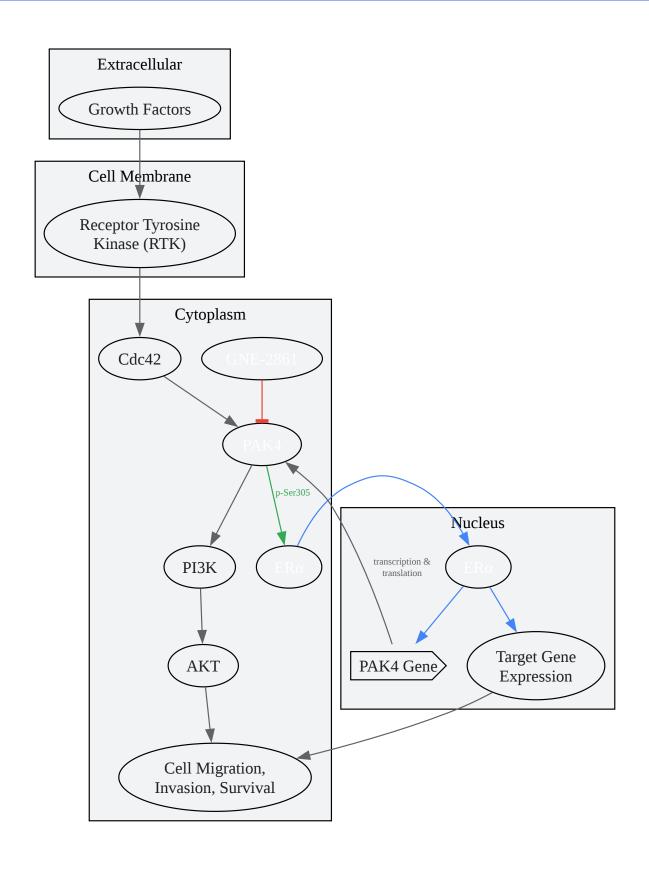
Kinase	IC50 (nM)
PAK4	7.5[1][2][3][4]
PAK5	126[1][3][4]
PAK6	36[1][3][4]
PAK1	5,420[3][4]
PAK2	970[3][4]
PAK3	>10,000[3][4]

Table 2: Effect of GNE-2861 on Cell Viability in Breast Cancer Cell Lines

Cell Line	Treatment	Effect
MDA-MB-436	GNE-2861 (0.1-50 μM)	Concentration-dependent reduction in cell viability[3][4]
MCF-10A PIK3CA	GNE-2861 (0.1-50 μM)	Concentration-dependent reduction in cell viability[3][4]
MCF-7/LCC2 (Tamoxifen-resistant)	GNE-2861 (50 μM) + Tamoxifen	Sensitizes cells to tamoxifen, reducing viability

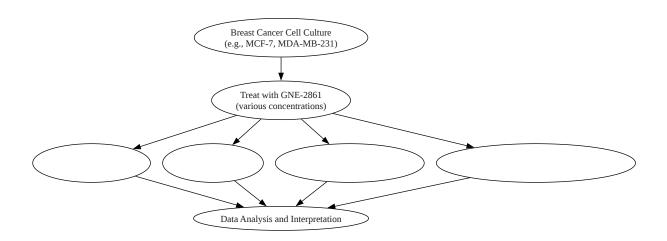
Signaling Pathways and Experimental Workflows





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Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of GNE-2861 on the viability of breast cancer cells.

- Materials:
 - Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, MCF-7/LCC2)
 - Complete culture medium (e.g., DMEM with 10% FBS)
 - GNE-2861 (stock solution in DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Microplate reader

Procedure:

- Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100
 μL of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Prepare serial dilutions of GNE-2861 in complete culture medium from the DMSO stock.
 The final DMSO concentration should be kept below 0.1%.
- \circ Remove the medium from the wells and add 100 μ L of the GNE-2861 dilutions. Include vehicle control wells (medium with the same concentration of DMSO).
- Incubate the plate for 48-72 hours at 37°C.
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a
 purple formazan precipitate is visible.
- \circ Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
- 2. Transwell Migration and Invasion Assays

This protocol is for assessing the effect of GNE-2861 on the migratory and invasive potential of breast cancer cells.

Materials:



- Breast cancer cell lines
- Serum-free culture medium
- Complete culture medium (chemoattractant)
- GNE-2861
- Transwell inserts (8 μm pore size) for 24-well plates
- Matrigel (for invasion assay)
- Cotton swabs
- Fixation solution (e.g., methanol or 4% paraformaldehyde)
- Staining solution (e.g., 0.1% Crystal Violet)
- Microscope

Procedure:

- For Invasion Assay: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat
 the top of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 1
 hour to allow for solidification. For migration assays, this step is omitted.
- Starve breast cancer cells in serum-free medium for 12-24 hours.
- Harvest the cells and resuspend them in serum-free medium containing the desired concentration of GNE-2861 or vehicle control.
- $\circ~$ Add 500 μL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
- \circ Seed 5 x 10^4 to 1 x 10^5 cells in 200 μ L of the serum-free medium with GNE-2861 into the upper chamber of the Transwell inserts.
- Incubate for 12-48 hours at 37°C. The incubation time will depend on the cell line's migratory/invasive capacity.



- After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
- Fix the cells on the lower surface of the membrane with the fixation solution for 10-20 minutes.
- Stain the cells with Crystal Violet solution for 15-30 minutes.
- Gently wash the inserts with water to remove excess stain.
- Allow the inserts to air dry.
- Count the number of migrated/invaded cells in several random fields of view under a microscope.
- Quantify the results and express them as a percentage of the vehicle-treated control.

3. Western Blotting

This protocol is for analyzing changes in protein expression and phosphorylation in response to GNE-2861 treatment.

- Materials:
 - Breast cancer cell lines
 - o GNE-2861
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels
 - Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies (e.g., anti-PAK4, anti-p-ERα Ser305, anti-ERα, anti-AKT, anti-p-AKT, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight.
- Treat the cells with various concentrations of GNE-2861 or vehicle control for the desired time period.
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature the protein samples by boiling in Laemmli sample buffer.
- Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Transfer the separated proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.



- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify band intensities and normalize to a loading control like β-actin.

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